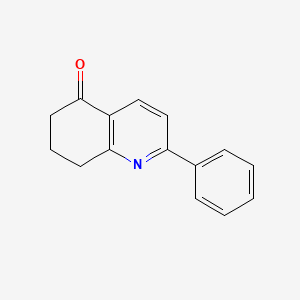

2-Phenyl-7,8-dihydroquinolin-5(6H)-one

Description

Properties

Molecular Formula |

C15H13NO |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

2-phenyl-7,8-dihydro-6H-quinolin-5-one |

InChI |

InChI=1S/C15H13NO/c17-15-8-4-7-14-12(15)9-10-13(16-14)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2 |

InChI Key |

HNQZNFAFMWZBHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=N2)C3=CC=CC=C3)C(=O)C1 |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Research has demonstrated that 2-Phenyl-7,8-dihydroquinolin-5(6H)-one exhibits several notable biological activities, including:

- Anticancer Activity : Various studies have shown that derivatives of this compound possess significant antiproliferative effects against multiple cancer cell lines. For instance, certain derivatives demonstrated IC50 values below 1 μM against human cancer cells without affecting normal cells .

- Antibacterial Properties : The compound has been evaluated for its effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Some derivatives exhibited minimal inhibitory concentrations (MICs) lower than 0.0625 μg/mL, indicating strong antibacterial potential .

- Neuroprotective Effects : Research indicates that certain analogs may provide neuroprotection, suggesting potential applications in treating neurodegenerative diseases.

Anticancer Efficacy

A study evaluated the anticancer properties of several 6,7,8-substituted derivatives of this compound. Compounds such as 11e showed high potency against various cancer cell lines (e.g., HL-60 and COLO 205), inducing apoptosis through multiple signaling pathways .

Antibacterial Activity

In another investigation, a derivative containing a carbonitrile side chain demonstrated superior activity against MRSA and Staphylococcus aureus ATCC 29213 compared to traditional antibiotics like tiamulin. The study highlighted the potential of these compounds in addressing antibiotic resistance issues .

Comparative Analysis of Derivatives

| Compound Name | Structure Features | Unique Properties | Biological Activity |

|---|---|---|---|

| This compound | Phenyl group at position 2 | Bicyclic structure enhances binding affinity | Anticancer and antibacterial |

| Carbonitrile-substituted derivative | Carbonitrile group addition | Increased antibacterial potency | Effective against MRSA |

| Benzoyl-substituted derivative | Benzoyl group at position 4 | Enhanced lipophilicity | Studied for anticancer activity |

Comparison with Similar Compounds

Antibacterial Activity: Pleuromutilin Derivatives

The antibacterial potency of 2-phenyl-7,8-dihydroquinolin-5(6H)-one derivatives has been extensively compared to analogs with alternative side chains. Key findings include:

- Mechanistic Insight : The carbonitrile group in Compound 1 enhances hydrogen bonding and hydrophobic interactions with bacterial ribosomes, explaining its 16-fold greater potency than tiamulin . In contrast, the biphenyl side chain in Compound 2 introduces steric hindrance, reducing binding efficiency .

Structural and Electronic Modifications

Substituents on the dihydroquinolinone core significantly influence physicochemical and biological properties:

- Electronic Effects : Electron-withdrawing groups (e.g., carbonitrile) increase electrophilicity, enhancing interactions with bacterial targets. Hydroxy or chloro substituents alter solubility and bioavailability, expanding utility in diverse therapeutic areas .

Limitations and Model Discrepancies

While 3D-QSAR models predicted higher activity for biphenyl-substituted Compound 2, experimental MIC values revealed superior efficacy for Compound 1. This highlights limitations in computational predictions for sterically bulky substituents .

Q & A

Basic: What are the most reliable synthetic routes for 2-Phenyl-7,8-dihydroquinolin-5(6H)-one, and how can reaction efficiency be optimized?

Methodological Answer:

The compound can be synthesized via microwave-assisted protocols using proline catalysis, which offers a one-step route with high yields (e.g., 98% from cyclohexane-1,3-dione) . Key steps include Michael addition, cyclization, and aromatization under controlled microwave irradiation (20 minutes). Optimization involves adjusting catalyst loading, solvent polarity, and reaction time. For traditional methods, Baylis-Hillman adduct acetates have been used with Cu(OAc)₂ catalysis under oxygen, achieving moderate to high yields . TLC monitoring and NMR validation (e.g., ¹H NMR signals at 8.49 ppm for pyridine protons) are critical for tracking reaction progress and purity .

Advanced: How can conflicting spectral data (e.g., NMR or MS) for derivatives of this scaffold be resolved?

Methodological Answer:

Contradictions in spectral data often arise from tautomerism or conformational flexibility. For example, ¹³C NMR signals for C=O and C=C(H) in the dihydroquinolinone core appear at 168.71 and 164.31–140.17 ppm, respectively, but may shift due to substituent effects . To resolve ambiguities:

- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations).

- Validate via X-ray crystallography for unambiguous structural confirmation, as demonstrated in studies on similar fused pyrano derivatives .

Basic: What analytical techniques are essential for characterizing this compound and its derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include aromatic protons (7.80–8.49 ppm) and carbonyl carbons (~168 ppm) .

- LC-MS : Monitor molecular ion peaks (e.g., [M+H]⁺ at m/z 418.1 for derivatives) and fragmentation patterns to confirm molecular weight and substituents .

- IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-H bending modes .

Advanced: How can researchers design biological studies to evaluate this compound’s potential in neurodegenerative disease models?

Methodological Answer:

Based on its structural analogs, focus on dual-target inhibition of monoamine oxidases (MAOs) and kinases (e.g., GSK3β):

- Enzyme Assays : Measure IC₅₀ and Kᵢ values using recombinant human MAO-A/MAO-B and kinase isoforms. Competitive inhibition mechanisms can be confirmed via Lineweaver-Burk plots .

- Cellular Models : Validate activity in SH-SY5Y neuroblastoma cells or primary neuronal cultures. Assess cytotoxicity using MTT assays and compare effects on tumor vs. healthy cells .

- In Vivo Models : Test pharmacokinetics (e.g., solubility, permeability in Caco-2 monolayers) and blood-brain barrier penetration prior to rodent studies .

Basic: What safety precautions are required when handling this compound in the lab?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Work in a fume hood to prevent inhalation of dust/volatiles (H335) .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can scaffold modifications improve the pharmacokinetic profile of this compound for CNS applications?

Methodological Answer:

- Solubility Optimization : Introduce hydrophilic groups (e.g., hydroxyl, amine) at the 3- or 4-positions, as seen in 4-hydroxy analogs .

- Metabolic Stability : Replace metabolically labile groups (e.g., methyl with trifluoromethyl) to reduce hepatic clearance, as demonstrated in trifluoromethylated pyridoazepinones .

- Permeability : Use parallel artificial membrane permeability assays (PAMPA) to guide structural tweaks. For example, Beckmann rearrangement-derived analogs show improved Caco-2 permeability .

Basic: How can researchers validate the purity of synthesized derivatives?

Methodological Answer:

- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm). Purity ≥95% is acceptable for preliminary assays.

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

- Melting Point : Compare with literature values (e.g., derivatives in report MPs between 150–250°C).

Advanced: What computational strategies are effective for predicting the bioactivity of novel derivatives?

Methodological Answer:

- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to predict MAO/kinase inhibition. Training sets can include structurally related quinazolinones .

- Molecular Docking : Screen against MAO-B (PDB: 2V5Z) or GSK3β (PDB: 1J1B) to prioritize synthesis targets. Focus on π-π stacking with phenyl groups and hydrogen bonding to catalytic residues .

- ADMET Prediction : Tools like ACD/Labs Percepta or SwissADME estimate solubility, BBB penetration, and CYP450 interactions .

Basic: What are common pitfalls in scaling up the synthesis of this compound?

Methodological Answer:

- Microwave Limitations : Batch scalability issues may arise; transition to continuous flow reactors for larger volumes .

- Byproduct Formation : Longer reaction times can promote side reactions (e.g., over-aromatization). Monitor via in-line FTIR or periodic sampling .

- Purification Challenges : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for bulk purification .

Advanced: How can researchers reconcile contradictory biological data (e.g., varying IC₅₀ across studies)?

Methodological Answer:

- Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted MAO) and substrate concentrations .

- Data Normalization : Control for batch-to-batch variability in cell viability assays using internal standards (e.g., staurosporine for cytotoxicity) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets, as seen in studies on NADPH oxidase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.